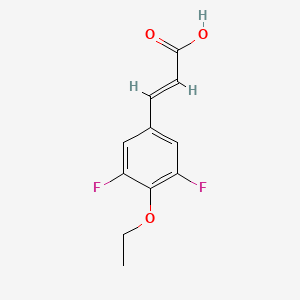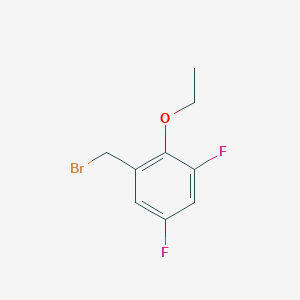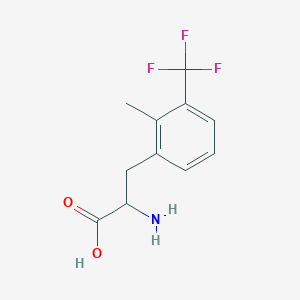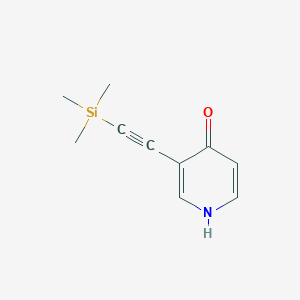
1-Pyridin-3-ylpyrrolidine-3-carboxylic acid
説明
1-Pyridin-3-ylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10 H12 N2 O2 . It falls under the category of carboxylic acids . The CAS number for this compound is 80028-26-8 .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as pyrrolidine derivatives, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.218 .科学的研究の応用
Extraction and Separation Techniques
Pyridine-3-carboxylic acid, a derivative similar to 1-Pyridin-3-ylpyrrolidine-3-carboxylic acid, has been utilized in extraction processes. Kumar and Babu (2009) explored the extraction of Pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, focusing on equilibrium studies in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Synthesis and Functionalization
1H-pyrazole-3-carboxylic acid, structurally related to this compound, has been involved in functionalization reactions. Yıldırım et al. (2005) studied its conversion into various derivatives through reactions with different amines, highlighting the significance in the synthesis of complex organic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Polymers and Crystal Engineering
Ghosh, Savitha, and Bharadwaj (2004) investigated the reactivity of pyridine-tricarboxylic acid towards Zn(II) salts under different conditions, resulting in various coordination polymers. Their study provides insights into the design of molecular structures for advanced materials (Ghosh, Savitha, & Bharadwaj, 2004).
Reactivity and Synthesis Studies
Shen et al. (2012) conducted a detailed synthesis and structural study of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, demonstrating the complexity and potential of such compounds in organic synthesis (Shen, Huang, Diao, & Lei, 2012).
Metal-Organic Frameworks (MOFs)
The work of Zhao, Chu, Gao, Huang, and Qu (2014) on coordination polymers with pyridine-3-carboxylic acid (a related compound) illustrates the potential of such compounds in constructing MOFs, which have applications in catalysis, gas storage, and separation processes (Zhao, Chu, Gao, Huang, & Qu, 2014).
特性
IUPAC Name |
1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLMGGDGNECGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



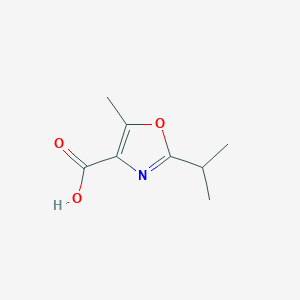
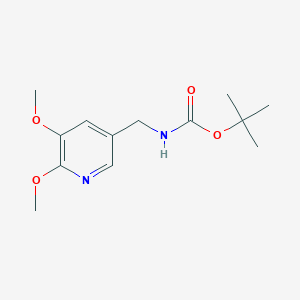
![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)
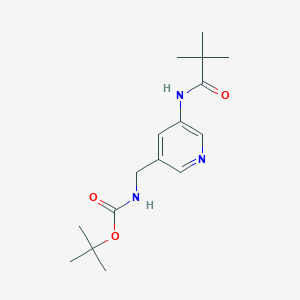
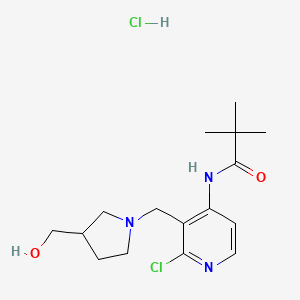
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)
